1-[2-(4-Bromophenyl)-1,3-thiazol-5-yl]ethan-1-ol
Overview
Description
1-[2-(4-Bromophenyl)-1,3-thiazol-5-yl]ethan-1-ol is an organic compound that features a thiazole ring substituted with a 4-bromophenyl group and an ethan-1-ol moiety
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives are known to interact with various biological targets, leading to changes in cellular functions
Biochemical Pathways
Thiazole derivatives have been associated with various biochemical pathways due to their diverse biological activities . These pathways and their downstream effects would need to be investigated further for this specific compound.
Result of Action
Thiazole derivatives have been associated with various biological effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities . The specific effects of this compound would need further investigation.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(4-Bromophenyl)-1,3-thiazol-5-yl]ethan-1-ol typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized via a cyclization reaction involving a thiourea derivative and a halogenated ketone.
Alcohol Functionalization: The ethan-1-ol group can be introduced through a Grignard reaction or reduction of a corresponding ketone.
Industrial Production Methods: Industrial production may involve optimizing these steps for higher yields and purity. This includes using catalysts, controlling reaction temperatures, and employing purification techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-[2-(4-Bromophenyl)-1,3-thiazol-5-yl]ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The ethan-1-ol group can be oxidized to a ketone or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the bromine atom or to convert the thiazole ring to a more saturated form.
Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), hydrogen gas (H₂) with a palladium catalyst
Substitution: Sodium methoxide (NaOCH₃
Biological Activity
1-[2-(4-Bromophenyl)-1,3-thiazol-5-yl]ethan-1-ol is a thiazole derivative that has garnered attention due to its potential biological activities, particularly in cancer therapy and antimicrobial applications. This article reviews the compound's biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 297.22 g/mol. The compound features a thiazole ring substituted with a bromophenyl group, which is crucial for its biological activity.
Research indicates that thiazole derivatives can exert their biological effects through several mechanisms:
- Antiproliferative Activity : Thiazole compounds have been shown to inhibit tubulin polymerization by binding to the colchicine site, disrupting microtubule dynamics. This mechanism is critical in cancer treatment as it leads to apoptosis in cancer cells .
- Antimicrobial Effects : Some thiazole derivatives demonstrate significant antibacterial properties against various pathogens. The presence of electron-donating groups on the phenyl ring enhances their activity against bacterial strains .
Structure-Activity Relationship (SAR)
The biological activity of thiazole derivatives is heavily influenced by their structural components. Key findings include:
- Substituents on the Thiazole Ring : Variations at the 2-position of the thiazole ring significantly affect antiproliferative potency. For instance, compounds with amino or methylamino groups exhibit higher activity compared to those with alkyl substituents .
- Bromophenyl Substitution : The incorporation of a bromophenyl group has been associated with enhanced cytotoxicity against various cancer cell lines, likely due to increased lipophilicity and interaction with cellular membranes .
Case Studies and Research Findings
Several studies have evaluated the biological activities of compounds related to this compound:
Properties
IUPAC Name |
1-[2-(4-bromophenyl)-1,3-thiazol-5-yl]ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNOS/c1-7(14)10-6-13-11(15-10)8-2-4-9(12)5-3-8/h2-7,14H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMWYWMJSHXIUJH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN=C(S1)C2=CC=C(C=C2)Br)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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